molecular formula C18H28N2O B4997948 N-cyclododecylpyridine-3-carboxamide

N-cyclododecylpyridine-3-carboxamide

Cat. No.: B4997948
M. Wt: 288.4 g/mol
InChI Key: JINWGDSKLDMNDK-UHFFFAOYSA-N
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Description

N-Cyclododecylpyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclododecyl group attached to the amide nitrogen. This bulky aliphatic substituent distinguishes it from simpler pyridine carboxamides, conferring unique physicochemical properties such as enhanced lipophilicity and steric hindrance. The compound’s structure comprises a pyridine ring with a carboxamide group at the 3-position, where the cyclododecyl moiety modulates solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

N-cyclododecylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-18(16-11-10-14-19-15-16)20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15,17H,1-9,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINWGDSKLDMNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylpyridine-3-carboxamide typically involves the

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
N-Cyclododecylpyridine-3-carboxamide Cyclododecyl (C₁₂H₂₃) on amide N C₁₈H₂₈N₂O 288.43 High lipophilicity, low aqueous solubility
N-Cyclopentylpyridine-3-carboxamide Cyclopentyl (C₅H₉) on amide N C₁₂H₁₆N₂O 204.27 Moderate lipophilicity, better solubility
6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide Cl on pyridine C6; 3-Cl-phenyl on amide N C₁₂H₈Cl₂N₂O 283.11 Enhanced halogen-mediated binding, enzyme inhibition
N-(4-Chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Cl-phenyl and 3-nitrobenzyl groups C₁₉H₁₄ClN₃O₃ 375.79 Nitro group enhances reactivity; antihypertensive potential
3-Pyridinecarboxamide H on amide N C₆H₆N₂O 122.13 Baseline solubility (1.4 g/100 mL water), MP: 130–133°C

Key Observations:

  • The cyclododecyl group in the target compound drastically increases molecular weight and lipophilicity compared to smaller substituents (e.g., cyclopentyl or H ). This may reduce aqueous solubility but improve membrane permeability.
  • Halogenated analogs (e.g., 6-chloro-N-(3-chlorophenyl) ) exhibit stronger intermolecular interactions (e.g., halogen bonding), favoring enzyme inhibition.
  • Functional groups like nitro (e.g., in ) or acetyl (e.g., N-acetyl derivatives ) enhance reactivity or pharmacokinetic profiles.

Solubility and Stability Trends

Data from pyridinecarboxamide derivatives and analogs suggest:

  • Aqueous Solubility : Decreases with larger aliphatic substituents (e.g., cyclododecyl vs. cyclopentyl).
  • Thermal Stability : Higher molecular weight compounds (e.g., cyclododecyl) may exhibit higher melting points but require empirical validation.
  • Chemical Reactivity : Electron-withdrawing groups (e.g., nitro , chloro ) increase electrophilicity, impacting synthetic versatility.

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